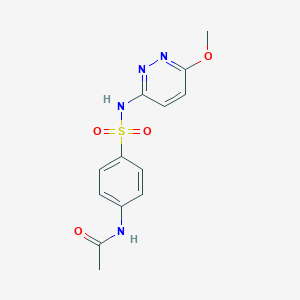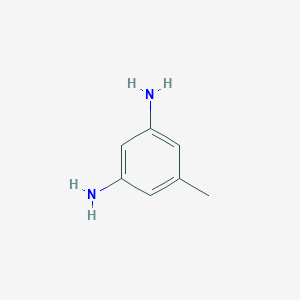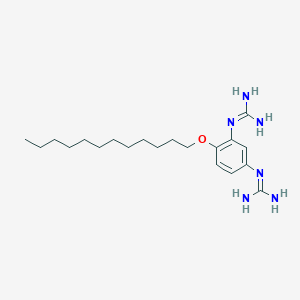
1,2-Octadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Octadiene is a colorless liquid hydrocarbon with a chemical formula of C8H14. It is an important intermediate in the production of various chemicals, including fragrances, flavors, and polymers. In recent years, 1,2-octadiene has gained attention due to its potential use as a renewable feedstock in the production of bio-based chemicals. In
Wirkmechanismus
The mechanism of action of 1,2-octadiene is not well understood, but it is believed to act as a mutagen and carcinogen. Studies have shown that exposure to 1,2-octadiene can cause DNA damage and increase the risk of cancer. It is also believed to have toxic effects on the liver, kidneys, and reproductive system.
Biochemische Und Physiologische Effekte
1,2-Octadiene has been shown to have a variety of biochemical and physiological effects. Studies have shown that exposure to 1,2-octadiene can cause oxidative stress, DNA damage, and lipid peroxidation. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, 1,2-octadiene has been shown to have neurotoxic effects, including the impairment of cognitive function and motor skills.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-octadiene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential carcinogenicity make it a hazardous material to work with, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 1,2-octadiene. One area of research is the development of safer and more efficient methods for synthesizing 1,2-octadiene. Another area of research is the identification of the mechanism of action of 1,2-octadiene and its effects on human health. Additionally, research is needed to explore the potential use of 1,2-octadiene as a bio-based feedstock in the production of chemicals and polymers. Finally, more research is needed to identify safer alternatives to 1,2-octadiene for use in lab experiments.
In conclusion, 1,2-octadiene is an important intermediate in the production of various chemicals, but its potential toxicity and carcinogenicity make it a hazardous material to work with. Further research is needed to develop safer methods for synthesizing 1,2-octadiene, identify its mechanism of action, and explore its potential use as a bio-based feedstock.
Synthesemethoden
The most common method for synthesizing 1,2-octadiene is through the dehydrogenation of 1,2-octanediol. This process involves the use of a catalyst, such as copper chromite or platinum, to remove two hydrogen atoms from the diol molecule, resulting in the formation of 1,2-octadiene. Other methods for synthesizing 1,2-octadiene include the dehydrohalogenation of 1,2-dihalooctanes and the dehydrogenation of 1,2-octanediol using a heterogeneous catalyst.
Wissenschaftliche Forschungsanwendungen
1,2-Octadiene has been used in various scientific research applications, including as a monomer in the production of synthetic polymers, as a building block in the synthesis of fragrances and flavors, and as a feedstock in the production of bio-based chemicals. It has also been used as a reactant in the synthesis of various organic compounds, such as alcohols, aldehydes, and carboxylic acids.
Eigenschaften
CAS-Nummer |
1072-19-1 |
|---|---|
Produktname |
1,2-Octadiene |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
InChI-Schlüssel |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
Kanonische SMILES |
CCCCCC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)